Istamycin Y0 -

Istamycin Y0

Catalog Number: EVT-1585485
CAS Number:
Molecular Formula: C14H30N4O4
Molecular Weight: 318.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Istamycin Y0 is an amino sugar.
Overview

Istamycin Y0 is a member of the istamycin family, which are aminoglycoside antibiotics produced by certain species of Streptomyces, specifically Streptomyces tenjimariensis. This compound, along with its congeners, has garnered attention due to its potential therapeutic applications and unique biosynthetic pathways. The istamycins are characterized by their complex molecular structures and bioactive properties that target bacterial infections.

Source

The primary source of Istamycin Y0 is the fermentation broth of Streptomyces tenjimariensis ATCC 31603. This actinomycete is known for its ability to produce various secondary metabolites, including several types of istamycins, through specific biosynthetic gene clusters. The production of Istamycin Y0 can be influenced by various factors in the fermentation process, including nutrient composition and environmental conditions.

Classification

Istamycin Y0 belongs to the class of aminoglycoside antibiotics. Aminoglycosides are a group of antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately bacterial cell death. This classification is significant as it informs both the mechanism of action and potential applications in treating infections caused by Gram-negative bacteria.

Synthesis Analysis

Methods

The synthesis of Istamycin Y0 involves complex biochemical pathways primarily occurring in Streptomyces species. A high-performance liquid chromatography method coupled with electrospray ionization tandem mass spectrometry has been developed to profile and quantify various istamycins in fermentation samples. This method allows for the separation and identification of multiple congeners, including Istamycin Y0, based on their unique mass-to-charge ratios.

Technical Details

The profiling technique utilizes a gradient elution on an Acquity CSH C18 column with a mobile phase consisting of 5 mM aqueous pentafluoropropionic acid and acetonitrile. This sophisticated analytical approach enables the detection of istamycins at low concentrations, facilitating the study of their biosynthesis and structural characterization .

Molecular Structure Analysis

Structure

Istamycin Y0 possesses a complex molecular structure typical of aminoglycosides. Its structure includes multiple sugar moieties linked to an aglycone core, which is crucial for its biological activity. The precise structural formula has not been universally standardized in literature, but it is characterized by specific functional groups that contribute to its antibiotic properties.

Data

The molecular weight and other specific physicochemical properties are essential for understanding its behavior in biological systems. Detailed spectral analysis techniques such as nuclear magnetic resonance and mass spectrometry are typically employed to elucidate the structural features of Istamycin Y0 and its congeners .

Chemical Reactions Analysis

Reactions

Istamycin Y0 can participate in various chemical reactions typical of aminoglycosides, including hydrolysis under acidic or basic conditions. These reactions can lead to the formation of different derivatives or degradation products that may have altered biological activities.

Technical Details

Research indicates that modifications to the hydroxyl groups on the sugar moieties can significantly affect the compound's antibacterial efficacy. The stability and reactivity of Istamycin Y0 under different pH conditions have been explored to optimize its formulation for therapeutic use .

Mechanism of Action

Process

The mechanism by which Istamycin Y0 exerts its antibacterial effects involves binding to the bacterial ribosome, specifically the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins and ultimately resulting in bacterial cell death.

Data

Studies have shown that Istamycin Y0 exhibits potent activity against various Gram-negative pathogens, making it a candidate for further development as an antibiotic. The effectiveness can vary depending on the specific bacterial strain and environmental factors influencing ribosomal interactions .

Physical and Chemical Properties Analysis

Physical Properties

Istamycin Y0 is typically presented as a white to off-white powder with hygroscopic properties. Its solubility varies depending on the solvent used, which is crucial for its formulation in pharmaceutical applications.

Chemical Properties

The chemical stability of Istamycin Y0 can be influenced by factors such as temperature, pH, and exposure to light. Understanding these properties is essential for developing effective storage conditions and formulations for clinical use .

Applications

Scientific Uses

Istamycin Y0 holds promise in various scientific applications, particularly in microbiology and pharmacology. Its potential as an antibiotic against resistant bacterial strains makes it a subject of interest for drug development initiatives aimed at combating antibiotic resistance. Additionally, studies exploring its biosynthetic pathways may provide insights into developing novel antibiotics through genetic engineering or synthetic biology approaches .

Historical Discovery & Taxonomic Classification of Istamycin Y0

Isolation from Marine-Derived Streptomyces tenjimariensis SS-939

Istamycin Y0 was first isolated from the actinomycete Streptomyces tenjimariensis SS-939 (deposited as ATCC 31603), discovered in marine sediments off the coast of Japan in the late 1970s [3] [6]. This strain produced a complex of aminoglycoside antibiotics, with Istamycin Y0 identified as a minor congener through bioactivity-guided fractionation. Initial isolation employed ion-exchange chromatography and crystallization, yielding a basic, water-soluble compound active against Gram-negative bacteria [3] [4]. Marine-derived Streptomyces were prioritized for screening due to their unique biosynthetic potential, with SS-939 selected for its distinct plasmid profile linked to antibiotic production [1] [4].

Table 1: Isolation and Characterization Timeline of Istamycin Y0

YearMilestoneMethodologyReference
1979Discovery of S. tenjimariensis SS-939Marine sediment screening [3] [4]
1982Structural identification of Istamycins X0/Y0Chemical degradation, NMR [4]
2016Quantitative profiling in fermentation brothHPLC-ESI-MS/MS [6]

Chronological Evolution of Istamycin Congeners (Y0, X0, A0, B0)

Istamycin Y0 belongs to a biosynthetic family of 2-deoxyfortamine-containing aminoglycosides. The congeners were identified sequentially:

  • Istamycins A/B (1979): First isolated major components with broad-spectrum activity [4].
  • Istamycins A0/B0 (1980): Demethyl derivatives at the 3-O position of the fortamine ring [4].
  • Istamycins X0/Y0 (1982): Deepoxy derivatives distinguished by hydroxyl group configurations at C-1 and C-3 of the cyclitol moiety. Istamycin Y0 specifically features a 1,3-diamino substitution pattern [4] [6].

The structural evolution reflects post-biosynthetic modifications:

  • Deoxygenation: X0/Y0 lack the 4′-oxygen present in A0/B0.
  • Epimerization: Y0 is the 1-epimer of X0, confirmed by chiral HPLC-MS [6].
  • Biosynthetic Branching: Gene cluster analysis (ist) reveals glycosyltransferases (e.g., IstM) and aminotransferases (e.g., IstB) that diversify core structures [7] [9].

Table 2: Key Structural Features of Istamycin Congeners

CongenerCore CyclitolSugar MoietiesRelative Abundance
Y01,3-Diamino-2-deoxyfortamine4,5-Deoxypentose0.8% of total istamycins
X03-Amino-1-hydroxy-2-deoxyfortamine4,5-Deoxypentose1.2%
A02-DeoxyfortamineHexose (3-O-demethylated)12.5%
B02-DeoxyfortamineHexose (6′-N-demethylated)9.3%

Data sourced from fermentation yield studies [6] [4]

Phylogenetic Positioning Within 2-Deoxyfortamine-Containing Aminoglycosides

Istamycin Y0 phylogenetically bridges the fortimicin (e.g., fortimicin A) and gentamicin antibiotic families. Key evolutionary insights:

  • Biosynthetic Gene Clusters (BGCs): The ist cluster (GenBank AJ845083) in S. tenjimariensis shares >60% homology with the fortimicin (for) cluster from Micromonospora olivasterospora, particularly in genes encoding 2-deoxyfortamine synthases (IstC/ForC) and radical SAM epimerases [7] [9].
  • Resistance Mechanisms: Istamycin producers encode 16S rRNA methyltransferases (e.g., IstR) that methylate G1405 in the ribosomal A-site – a mechanism convergent with the ArmA methyltransferase in pathogenic bacteria [2] [9].
  • Enzymatic Divergence: Unlike gentamicin (which uses 2-deoxystreptamine), Istamycin Y0 utilizes 2-deoxyfortamine formed via a distinct L-lysine cyclization pathway. This places it in a clade with sporaricin and dactimicin [7] [9].

Phylogenetic Significance:

"The ist and for clusters represent parallel evolution in Actinobacteria, driven by adaptation to marine (Streptomyces) vs. terrestrial (Micromonospora) niches." – Biosynthetic review [9]

Properties

Product Name

Istamycin Y0

IUPAC Name

(1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

InChI

InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3/t7-,8+,9-,10+,11-,12+,13+,14+/m0/s1

InChI Key

LVWCJJGPEHPHJN-MNMRKGMHSA-N

Canonical SMILES

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC

Isomeric SMILES

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.